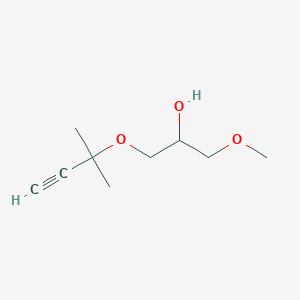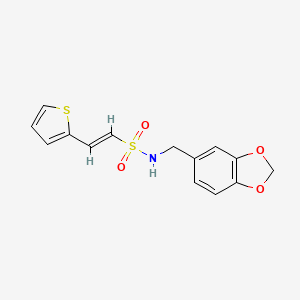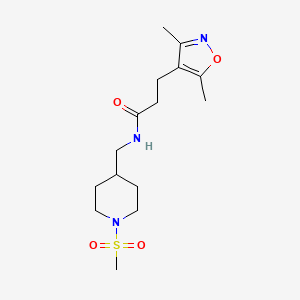
3-(3,5-dimethylisoxazol-4-yl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethylisoxazol-4-yl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C15H25N3O4S and its molecular weight is 343.44. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethylisoxazol-4-yl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylisoxazol-4-yl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
The compound's derivatives have shown significant promise in antimicrobial activity, particularly against pathogens affecting agricultural crops like tomatoes. For instance, derivatives of piperidine, including those with similar structural motifs, have been evaluated for their efficacy as antimicrobial agents. This research highlights the potential of such compounds in addressing bacterial and fungal pathogens, showcasing their importance in agricultural science and food security. The study by Vinaya et al. (2009) illustrates the structure-activity relationship, indicating that substitutions on certain rings influence antibacterial activity, with several derivatives exhibiting potent antimicrobial properties compared to standard drugs (Vinaya et al., 2009).
Histamine H3 Receptor Ligands
Another field of application is the development of histamine H3 receptor ligands. Piperidine derivatives, including compounds with similar frameworks, have been coupled to fluorescent moieties for synthesizing novel ligands. These compounds display good to excellent affinities for the histamine H3 receptor, which are pivotal in identifying and understanding the receptor's binding site. Such ligands have applications in neuroscience research, particularly in studying brain functions and disorders (Amon et al., 2007).
Alzheimer’s Disease Treatment Candidates
Compounds incorporating piperidinyl and similar structural elements have been synthesized to evaluate new drug candidates for Alzheimer’s disease. This research exemplifies the compound's applicability in drug discovery, particularly in developing treatments for neurodegenerative diseases. These synthesized compounds were evaluated for their enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's disease treatment strategies, showcasing their potential as therapeutic agents (Rehman et al., 2018).
Neurokinin-1 Receptor Antagonists
The compound's framework is utilized in developing neurokinin-1 (NK1) receptor antagonists, indicating its relevance in researching compounds for clinical administration against disorders like depression and emesis. These antagonists are evaluated based on their affinity and efficacy in preclinical models, contributing to our understanding of NK1 receptors' role in various physiological and pathological processes (Smith et al., 2013).
Isoxazole Nucleus Chemistry
Research into the chemistry of isoxazole, including synthesizing sulfonium salts and ylides containing the isoxazole nucleus, offers insights into the compound's versatility. These studies explore the chemical behavior of isoxazole derivatives, contributing to synthetic chemistry and potentially leading to new materials and pharmaceuticals (Bravo & Gaviraghi, 1977).
特性
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4S/c1-11-14(12(2)22-17-11)4-5-15(19)16-10-13-6-8-18(9-7-13)23(3,20)21/h13H,4-10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEJZFLAVRAWCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylisoxazol-4-yl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

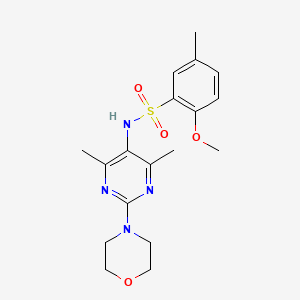
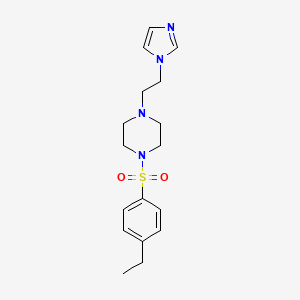

![6-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2693013.png)
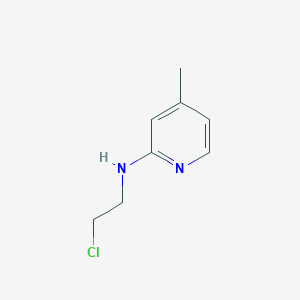
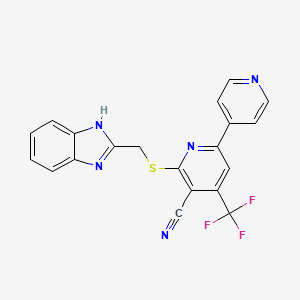
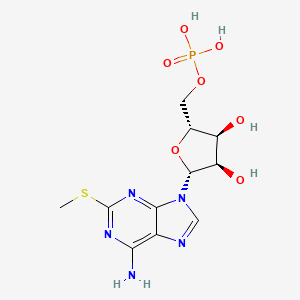

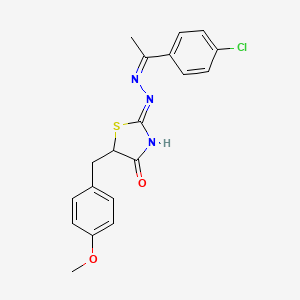
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2693022.png)
